1-ethyl-1H-indole-2,3-dione
Overview
Description
“1-ethyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C10H9NO2 . It has a molecular weight of 175.189 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, has been a subject of research due to their prevalence in selected alkaloids . The synthesis often involves the alkylation reaction on the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-ethyl-1H-indole-2,3-dione” is characterized by a significant heterocyclic system, which is common in natural products and drugs . The InChI representation of the molecule is InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7 (8)9 (12)10 (11)13/h3-6H,2H2,1H3
.
Chemical Reactions Analysis
Indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, are important types of molecules that play a main role in cell biology . They are used as precursors for drug synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-1H-indole-2,3-dione” include a molecular weight of 175.18 g/mol, XLogP3 of 0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 175.063328530 g/mol, Monoisotopic Mass of 175.063328530 g/mol, Topological Polar Surface Area of 37.4 Ų, Heavy Atom Count of 13, and Formal Charge of 0 .
Scientific Research Applications
Scientific Research Applications of 1-ethyl-1H-indole-2,3-dione
Antimicrobial Activity :1-ethyl-1H-indole-2,3-dione, along with other derivatives, has been utilized in synthesizing compounds with notable antimicrobial properties. For instance, compounds synthesized from 1H-indole-2,3-dione showed high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).
Synthesis of Heterocyclic Compounds :This compound is recognized for its versatility in organic synthesis, particularly in creating a wide range of heterocyclic compounds, such as indoles and quinolines. It's also used as raw material in drug synthesis. This versatility extends to its presence in mammalian tissues and potential role as a modulator of biochemical processes (Garden & Pinto, 2001).
Chemosensor Applications :Due to its functional groups, 1-ethyl-1H-indole-2,3-dione serves as a chemosensor, particularly for metal ions. It has shown high selectivity and sensitivity in detecting Fe3+ ions, indicating its potential in environmental and analytical chemistry (Fahmi et al., 2019).
- , including 1-ethyl-1H-indole-2,3-dione, are found in various plants and mammalian tissues, and they have been used in synthesizing heterocyclic compounds for drugs. The Mannich bases of indole-2,3-dione, for instance, display significant antibacterial activities. Additionally, compounds with electronegative groups and p/π-electron systems, like those derived from indole-2,3-dione, have shown efficiency as corrosion inhibitors (Yanhong Miao, 2014).
Drug-Like Molecule Synthesis :Indole-2,3-dione derivatives are used in drug synthesis due to their structural versatility. For example, methods have been developed for constructing drug-like molecules from 1H-indole-2-carboxylic acids, showcasing the compound's potential in medicinal chemistry (Tsirulnikov et al., 2009).
Structural and Molecular Analysis :The structural properties of 1-ethyl-1H-indole-2,3-dione have been studied extensively, highlighting its planar structure and potential for forming hydrogen bonds in crystalline forms. Such studies are crucial for understanding its chemical behavior and potential applications in various fields (Qachchachi et al., 2016).
Future Directions
The investigation of novel methods of synthesis of indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, has attracted the attention of the chemical community . The application of these compounds for the treatment of various disorders in the human body is a promising area of future research .
properties
IUPAC Name |
1-ethylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSFKVWQQMDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311456 | |
Record name | 1-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indole-2,3-dione | |
CAS RN |
4290-94-2 | |
Record name | 4290-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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